molecular formula C9H9F3O3S B8543678 3-Trifluoromethylbenzyl methanesulfonate

3-Trifluoromethylbenzyl methanesulfonate

Cat. No.: B8543678
M. Wt: 254.23 g/mol
InChI Key: SXVYRLUNMKUMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethylbenzyl methanesulfonate is a chemical reagent primarily utilized as a versatile building block in organic synthesis, particularly for introducing the benzyl trifluoromethyl moiety into target molecules. Its key research value lies in its application as a substrate in transition metal-mediated reactions. For instance, benzyl methanesulfonates can undergo copper-mediated trifluoromethylation with reagents like TMSCF₃ to produce various trifluoroethyl-containing compounds, which are valuable in the development of agrochemicals, pharmaceuticals, and materials science . The methanesulfonate (mesylate) group is an excellent leaving group, making this compound a competent electrophile in substitution reactions. The trifluoromethyl (CF₃) group is a common and highly sought-after functionality in medicinal chemistry due to its ability to significantly influence the metabolic stability, lipophilicity, and binding affinity of drug molecules . Several blockbuster drugs, such as the antidepressant fluoxetine (Prozac) and the antiemetic aprepitant (Emend), feature aromatic trifluoromethyl substitutions, underscoring the importance of reagents like 3-trifluoromethylbenzyl methanesulfonate in drug discovery research . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C9H9F3O3S

Molecular Weight

254.23 g/mol

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl methanesulfonate

InChI

InChI=1S/C9H9F3O3S/c1-16(13,14)15-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3

InChI Key

SXVYRLUNMKUMEN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

3-Trifluoromethylbenzyl methanesulfonate possesses the molecular formula C11H13F3O3SC_{11}H_{13}F_3O_3S. The trifluoromethyl group contributes to its distinct electronic characteristics, making it a valuable intermediate in organic synthesis. The compound primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which can be replaced by various nucleophiles such as amines and thiols.

Table 1: Key Chemical Reactions of 3-Trifluoromethylbenzyl Methanesulfonate

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of methanesulfonate with nucleophiles like amines or thiolsSodium azide, potassium thiocyanate
Oxidation/ReductionInvolves the trifluoromethyl group for altering electronic propertiesHydrogen peroxide, sodium borohydride
Cross-CouplingUtilized in coupling reactions for synthesizing complex organic moleculesPd(OAc)₂, tetrabutylammonium acetate

Pharmaceutical Development

One of the primary applications of 3-trifluoromethylbenzyl methanesulfonate is in the synthesis of pharmaceutical compounds. It serves as a building block for various drugs, particularly calcimimetics like cinacalcet, which is used to treat secondary hyperparathyroidism. The synthesis process often involves palladium-catalyzed cross-coupling reactions that utilize this compound as an essential intermediate.

Case Study: Synthesis of Cinacalcet

  • A study demonstrated an efficient protocol for synthesizing cinacalcet from 3-trifluoromethylbenzyl methanesulfonate through a series of reactions including Mizoroki–Heck cross-coupling and subsequent hydrogenation. This method showcased the compound's utility in developing therapeutics targeting calcium-sensing receptors (CaSRs) .

Biochemical Studies

In biochemical research, this compound is frequently employed to investigate enzyme mechanisms and protein-ligand interactions. Its ability to modify biological pathways makes it a useful tool for studying cellular responses and signaling mechanisms.

Example Application: Enzyme Mechanism Investigation

  • Researchers have utilized 3-trifluoromethylbenzyl methanesulfonate to probe the activity of specific enzymes by observing changes in reaction rates and product formation when introduced as a substrate or inhibitor.

Material Science

The compound is also applied in material science for producing specialty chemicals and materials, including polymers and surfactants. Its reactivity allows for modifications that enhance the properties of these materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Methyl Trifluoromethanesulfonate (Methyl Triflate)
  • Structure : Methyl ester of trifluoromethanesulfonic acid (CF₃SO₃CH₃).
  • Key Differences : Lacks the benzyl moiety and trifluoromethyl substitution on the aromatic ring.
  • Reactivity : Highly electrophilic due to the strong electron-withdrawing CF₃ group, making it a potent methylating agent in SN2 reactions.
  • Applications : Used in synthesizing methyl ethers and esters, particularly in carbohydrate and nucleotide chemistry.
(b) 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
  • Structure : Aryl triflate with a trimethylsilyl (TMS) group at the 2-position of the benzene ring.
  • Key Differences : Contains a TMS group instead of a trifluoromethyl group.
  • Reactivity : Serves as a precursor for o-benzyne generation via desilylation and elimination. The TMS group stabilizes the intermediate, enabling regioselective cycloadditions.
  • Applications : Critical in benzyne chemistry for synthesizing polyaromatic heterocycles.
(c) Methyl Methanesulfonate
  • Structure : Simple alkyl sulfonate (CH₃SO₃CH₃).
  • Key Differences : Lacks aromatic and fluorinated substituents.
  • Reactivity : Moderate alkylating agent; induces DNA damage via methyl adduct formation. Its potency is lower compared to trifluoromethyl-substituted analogs.
  • Toxicity: Causes alkylation of DNA bases, leading to genotoxic effects at higher concentrations (LOEL ~200 μM).

Physicochemical Properties

Compound Molecular Formula CAS Number Boiling Point (°C) Stability
3-Trifluoromethylbenzyl methanesulfonate C₉H₉F₃O₃S Not listed ~250 (est.) Stable under inert conditions
Methyl trifluoromethanesulfonate CF₃SO₃CH₃ 333-27-7 100–102 Hydrolyzes in moist air
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate C₁₀H₁₃F₃O₃SSi 946400-19-7 180–185 Air-sensitive
Methyl methanesulfonate CH₃SO₃CH₃ 66-27-3 238–240 Stable in dry conditions

Preparation Methods

Reduction of 3-Trifluoromethylbenzyl Halides

3-Trifluoromethylbenzyl chloride or bromide undergoes nucleophilic substitution with sodium acetate in methanol under high-temperature and pressure conditions. For example, reacting 97 g of 3-trifluoromethylbenzyl chloride with sodium acetate in methanol at 160°C for 12 hours yields 86.5 g (98% yield) of 3-trifluoromethylbenzyl alcohol.

Hydrolysis of 3-Trifluoromethylbenzyl Esters

Hydrolysis of esters such as 3-trifluoromethylbenzyl acetate under basic conditions (e.g., NaOH or KOH) provides the alcohol. This method avoids harsh reducing agents but requires careful pH control to prevent over-hydrolysis.

Methanesulfonylation of 3-Trifluoromethylbenzyl Alcohol

The conversion of 3-trifluoromethylbenzyl alcohol to its methanesulfonate ester involves reaction with methanesulfonyl chloride (MsCl) in the presence of a base. Key methodologies include:

Standard Mesylation Protocol

Reagents :

  • 3-Trifluoromethylbenzyl alcohol

  • Methanesulfonyl chloride (1.2–2.0 equivalents)

  • Triethylamine (Et₃N) or pyridine (1.5–3.0 equivalents)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

  • Dissolve 3-trifluoromethylbenzyl alcohol in DCM at 0–5°C.

  • Add Et₃N dropwise, followed by MsCl.

  • Stir for 2–4 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography.

Yield : 90–100%.

Optimized Conditions for Large-Scale Synthesis

  • Solvent : THF improves solubility and reaction homogeneity.

  • Base : Pyridine reduces side reactions compared to Et₃N.

  • Temperature : Maintaining 0–10°C minimizes thermal degradation.

Example :
Reacting 50 mmol of 3-trifluoromethylbenzyl alcohol with 60 mmol MsCl and 75 mmol pyridine in THF yields 93% product.

Comparative Analysis of Mesylation Methods

Parameter Standard Protocol Large-Scale Protocol
SolventDCMTHF
BaseEt₃NPyridine
Temperature0–25°C0–10°C
Yield90–95%93–100%
Purity≥98%≥99%

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : The base abstracts the hydroxyl proton, forming an alkoxide intermediate.

  • Nucleophilic Substitution : The alkoxide attacks the electrophilic sulfur in MsCl, displacing chloride and forming the mesylate ester.

Side reactions, such as over-sulfonation or elimination, are mitigated by controlling stoichiometry and temperature.

Industrial Applications and Scalability

Industrial workflows emphasize cost efficiency and safety:

  • Catalyst-Free : Avoids metal contaminants.

  • Solvent Recovery : DCM and THF are distilled and reused.

  • Waste Management : Aqueous washes neutralize excess MsCl, generating non-hazardous byproducts.

Challenges and Solutions

Purification of Product

  • Distillation : Effective for high-purity batches (boiling point: 120–125°C at 4 mmHg).

  • Crystallization : Hexane/ethyl acetate mixtures yield crystalline product .

Q & A

Q. What experimental protocols are recommended for the safe handling and storage of 3-trifluoromethylbenzyl methanesulfonate in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety protocols due to the compound’s flammability (H226) and skin corrosion risks (H314). Use OSHA-compliant protective equipment, including chemical safety goggles and nitrile gloves inspected prior to use . Store in tightly sealed containers away from ignition sources, with grounding to prevent electrostatic discharge . Emergency procedures require immediate medical consultation upon exposure, with contaminated gloves disposed of as hazardous waste .

Q. How can researchers optimize the synthesis yield of 3-trifluoromethylbenzyl methanesulfonate in multistep reactions?

  • Methodological Answer : Key steps include controlling reaction temperature and stoichiometry during triflate group introduction. Evidence from analogous trifluoromethanesulfonate syntheses highlights the importance of optimizing the final step (e.g., using anhydrous conditions and catalysts like trimethylsilyl chloride) to mitigate yield losses . Characterization via GC-MS, 1^1H/13^13C NMR, and HRMS ensures structural fidelity, with yields typically >80% except in final stages requiring further refinement .

Q. What analytical techniques are essential for characterizing 3-trifluoromethylbenzyl methanesulfonate and verifying its purity?

  • Methodological Answer : Combine spectroscopic methods: 1^1H NMR (for aryl and methylene protons), 19^19F NMR (to confirm trifluoromethyl groups), and IR spectroscopy (for sulfonate ester C-O-S vibrations) . Chromatographic purity assessment via HPLC or GC-MS is critical, with logP values (~3.15) indicating hydrophobicity for solvent selection . HRMS provides exact mass confirmation, reducing ambiguity in structural assignments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-trifluoromethylbenzyl methanesulfonate in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyl carbon, facilitating oxidative addition with palladium catalysts. Computational studies (DFT) can model transition states to predict regioselectivity . Experimental validation involves substituting the triflate group with aryl boronic acids under inert atmospheres, monitoring intermediates via 31^31P NMR for catalyst integrity .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions compared to non-fluorinated analogs?

  • Methodological Answer : Conduct kinetic studies by exposing the compound to varying pH buffers. The trifluoromethyl group’s inductive effect reduces ester hydrolysis rates compared to methyl or hydrogen analogs. Monitor degradation via 19^19F NMR or LC-MS, noting half-life differences. For example, trifluoromethyl derivatives show 3–5× slower hydrolysis in basic media than non-fluorinated counterparts .

Q. What strategies mitigate genotoxic risks when using 3-trifluoromethylbenzyl methanesulfonate in cell-based assays?

  • Methodological Answer : While not directly studied for this compound, structural analogs like ethyl methanesulfonate are known mutagens. Implement strict containment (e.g., fume hoods, negative-pressure systems) and use Ames tests with Salmonella typhimurium strains to assess mutagenicity . Decontaminate waste with 10% sodium hydroxide to hydrolyze sulfonate esters before disposal .

Data-Driven Research Challenges

Q. How can contradictions in reported reaction yields for trifluoromethanesulfonate intermediates be resolved?

  • Methodological Answer : Systematic reproducibility studies are essential. Variables like trace moisture, catalyst lot variability, or oxygen presence in reactions can skew yields. Replicate conditions from literature (e.g., ) using rigorously dried solvents and argon purging. Publish negative results to clarify optimal parameters, emphasizing the need for detailed procedural transparency.

Q. What computational tools predict the solvolysis pathways of 3-trifluoromethylbenzyl methanesulfonate in polar aprotic solvents?

  • Methodological Answer : Use molecular dynamics simulations (e.g., Gaussian or ORCA) to model solvent interactions. Compare activation energies for SN1 vs. SN2 mechanisms, leveraging the trifluoromethyl group’s steric and electronic effects. Validate with kinetic isotope effects or 18^18O labeling experiments to track sulfonate group behavior .

Experimental Design Considerations

Q. How should researchers design kinetic studies to compare triflate leaving-group efficiency in 3-trifluoromethylbenzyl derivatives?

  • Methodological Answer : Employ competition experiments between triflate and tosylate derivatives under identical conditions. Use 19^19F NMR to quantify remaining substrate or GC-MS to track product ratios. Control for solvent polarity (e.g., DMSO vs. THF) and temperature, as triflates exhibit superior leaving-group ability in low-polarity media .

Q. What in situ monitoring techniques are effective for real-time analysis of 3-trifluoromethylbenzyl methanesulfonate in flow chemistry systems?

  • Methodological Answer :
    Implement inline IR or Raman spectroscopy to track reaction progress. Microfluidic systems with integrated sensors can monitor triflate consumption rates, enabling dynamic adjustment of residence times. Compare with offline LC-MS data to validate accuracy, particularly for high-throughput screening .

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